1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole is a chemical compound classified as a derivative of benzodiazole, which is a heterocyclic compound containing a fused benzene and diazole ring. This compound exhibits unique properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is primarily utilized for non-human research purposes and is not intended for therapeutic or veterinary use.
The compound is cataloged under the number EVT-2689466 with the CAS number 41030-11-9. It has a molecular formula of C17H18N2 and a molecular weight of 250.345 g/mol.
1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole belongs to the class of benzodiazoles, which are known for their diverse biological activities and applications in drug development. The structure comprises a benzodiazole ring, a benzyl group, and an isopropyl group, contributing to its chemical reactivity and potential utility in various chemical reactions.
The synthesis of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves the condensation of appropriate precursors, such as o-phenylenediamines with substituted aldehydes or ketones. Various synthetic methodologies have been explored to optimize yield and efficiency:
The molecular structure of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole can be described as follows:
Benzodiazoles are known to participate in various chemical reactions due to their electron-rich nature:
The mechanism of action for compounds like 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole can be complex due to their structural diversity. Generally, these compounds may interact with biological targets through:
While specific solubility data for 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole are not available, general observations about benzodiazoles indicate that they often exhibit:
The chemical properties include:
The applications of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole are primarily in research settings:
The benzimidazole nucleus (1H-1,3-benzodiazole) represents a privileged scaffold in medicinal chemistry, with therapeutic applications dating to the mid-20th century. Early research identified 5,6-dimethylbenzimidazole as a structural component of vitamin B12, revealing its biological significance in coenzymatic functions [3] [8]. This discovery catalyzed extensive exploration of benzimidazole derivatives, leading to several clinically impactful drugs. Albendazole (anthelmintic), omeprazole (antiulcer), and candesartan (antihypertensive) exemplify successful therapeutics derived from this heterocyclic system. The historical evolution demonstrates a progression from simple benzimidazole structures to strategically functionalized derivatives optimized for target specificity and pharmacokinetic performance [3] [8].
Table 1: Marketed Benzimidazole-Based Therapeutic Agents
Drug Name | Therapeutic Category | Core Structural Features |
---|---|---|
Omeprazole | Antiulcerant | 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
Albendazole | Anthelmintic | Methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate |
Candesartan | Antihypertensive | 2-ethoxy-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-benzimidazole-7-carboxylic acid |
Abemaciclib | Antineoplastic | N-(5-{[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzimidazol-6-yl)pyrimidin-2-amine |
The benzimidazole system comprises a fused benzene and imidazole ring, creating a planar, electron-rich heteroaromatic structure with distinctive physicochemical properties. This scaffold exhibits moderate basicity (pKa ~5.6 for the conjugate acid) and significant dipole moment (~4 Debye), enabling diverse binding interactions with biological targets [3] [8]. The nitrogen atoms at positions 1 and 3 serve as hydrogen bond acceptors, while the acidic N-H proton at position 1 (in unsubstituted derivatives) functions as a hydrogen bond donor. This bidirectional hydrogen-bonding capability facilitates strong interactions with enzymes, receptors, and nucleic acids.
The aromatic system enables π-π stacking interactions with protein residues, while the electron-deficient C-2 position is susceptible to nucleophilic attack, making it ideal for covalent binding strategies observed in proton-pump inhibitors [7] [8]. The scaffold's metabolic stability, derived from aromatic character, contributes to favorable pharmacokinetic profiles. Furthermore, benzimidazole serves as a bioisostere for naturally occurring purines, allowing it to mimic nucleotide interactions in biological systems—a property exploited in antiviral and anticancer drug design [3].
Table 2: Molecular Characteristics of 1-Benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole
Property | Value/Description |
---|---|
Systematic Name | 1-Benzyl-2-(propan-2-yl)-1H-benzo[d]imidazole |
Molecular Formula | C₁₇H₁₈N₂ |
Molecular Weight | 250.34 g/mol |
Key Structural Features | N-1 benzyl substitution; C-2 isopropyl group; planar benzimidazole core |
Hydrogen Bond Capability | N3 as H-bond acceptor; no H-bond donor (N1 substituted) |
Aromatic System | Fused bicyclic aromatic system enabling π-stacking |
Strategic functionalization of the benzimidazole nucleus at N-1 and C-2 positions enables precise modulation of biological activity, solubility, and target specificity. The N-1 position, when substituted, loses its hydrogen-bond donor capability but gains potential for enhanced lipophilicity and steric directionality. Benzylation at N-1, as in 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole, increases molecular volume and introduces a flexible aromatic moiety that can participate in hydrophobic interactions and π-π stacking with target proteins [8] [10]. This modification significantly alters the molecule's electronic distribution, reducing dipole moment compared to N-H analogs while maintaining planar geometry essential for intercalation or enzyme binding.
The C-2 position is electronically activated for substitution, serving as a pivotal site for steric and electronic modulation. Introduction of branched alkyl groups like isopropyl (propan-2-yl) enhances van der Waals interactions within hydrophobic binding pockets while maintaining metabolic stability compared to ester or amide functionalities [3] [10]. The isopropyl group's steric bulk creates conformational constraints that can improve target selectivity, while its moderate lipophilicity (logP ≈ 2.1 for the substituent) contributes to favorable membrane permeability without excessive hydrophobicity.
The combined modifications create a molecular architecture where the benzimidazole core provides target affinity, the N-1 benzyl group enables engagement with hydrophobic subpockets, and the C-2 isopropyl group confers three-dimensionality for selective binding. This strategic functionalization paradigm exemplifies modern medicinal chemistry approaches to optimizing privileged scaffolds for specific therapeutic applications [8] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: